molecular formula C35H30BrN2P B15252680 Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide CAS No. 80890-26-2

Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide

Cat. No.: B15252680
CAS No.: 80890-26-2
M. Wt: 589.5 g/mol
InChI Key: IEOQELGBCKBIPX-OGFJUQIGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide is a complex organic compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a phosphonium center bonded to a hydrazinyl vinyl group, makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide typically involves a multi-step process. One common method starts with the reaction of triphenylphosphine with an appropriate halide to form the phosphonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups to the phosphonium center .

Scientific Research Applications

Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide exerts its effects involves the interaction of the phosphonium center with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. The hydrazinyl vinyl group also plays a role in the compound’s reactivity, allowing it to participate in a range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium chloride
  • Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium iodide
  • Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium fluoride

Uniqueness

The uniqueness of Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide lies in its specific bromide counterion, which can influence the compound’s solubility, reactivity, and overall stability. Compared to its chloride, iodide, and fluoride counterparts, the bromide version may offer distinct advantages in certain chemical reactions and applications .

Properties

CAS No.

80890-26-2

Molecular Formula

C35H30BrN2P

Molecular Weight

589.5 g/mol

IUPAC Name

triphenyl-[(Z)-2-phenyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethenyl]phosphanium;bromide

InChI

InChI=1S/C35H30N2P.BrH/c1-6-17-30(18-7-1)19-16-28-36-37-35(31-20-8-2-9-21-31)29-38(32-22-10-3-11-23-32,33-24-12-4-13-25-33)34-26-14-5-15-27-34;/h1-29,37H;1H/q+1;/p-1/b19-16+,35-29-,36-28+;

InChI Key

IEOQELGBCKBIPX-OGFJUQIGSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N/C(=C\[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC=CC=C5.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.